molecular formula C15H20ClNO B1486246 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride CAS No. 2206968-20-7

2-Benzyloctahydro-4H-isoindol-4-one hydrochloride

Cat. No.: B1486246
CAS No.: 2206968-20-7
M. Wt: 265.78 g/mol
InChI Key: BSJLBBONPDZCAU-UHFFFAOYSA-N
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Description

2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C15H19NO. It is a derivative of isoindoline, characterized by the presence of a benzyl group attached to the nitrogen atom of the octahydro-4H-isoindol-4-one core. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride typically involves the hydrogenation of the corresponding isoindoline derivative. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The process involves the reduction of the double bonds in the isoindoline ring to yield the octahydro derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloctahydro-4H-isoindol-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyloctahydro-4H-isoindol-4-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylhexahydro-1H-isoindol-4-one
  • 4H-Isoindol-4-one, octahydro-2-(phenylmethyl)-

Uniqueness

2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is unique due to its specific structural features, such as the octahydro-4H-isoindol-4-one core and the benzyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJLBBONPDZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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